Methyl 2-(benzyloxy)-4,5-difluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-difluoro-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)13(17)8-14(11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYLZHKHUQKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 2-(benzyloxy)-4,5-difluorobenzoate (CAS 1823267-50-0): Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
Methyl 2-(benzyloxy)-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring a protected phenol and an activated ester, positions it as a versatile intermediate for the synthesis of complex molecular architectures. Fluorine substitution is a well-established strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical overview of Methyl 2-(benzyloxy)-4,5-difluorobenzoate, including a proposed synthetic pathway with detailed protocols, predicted spectral data for characterization, potential applications in drug discovery, and essential safety information. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this building block in their research endeavors.
Introduction and Strategic Significance
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (-CF2H) and the difluoromethylene linker (-CF2-) are particularly valued as bioisosteres for carbinol and ether functionalities, respectively, capable of enhancing metabolic stability and modulating electronic properties without significant steric penalty.[1] Compounds like Methyl 2-(benzyloxy)-4,5-difluorobenzoate serve as crucial starting materials for accessing these "lightly fluorinated" molecules.
The subject of this guide, with its vicinal fluorine atoms on the benzene ring, offers a unique electronic and steric environment. The benzyloxy group serves a dual purpose: it can act as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps, or it can function as a key pharmacophoric element itself, participating in hydrophobic or π-stacking interactions within a biological target. Its utility is analogous to other substituted benzoates used in the synthesis of potent enzyme inhibitors, such as those targeting Hsp90 and D-amino acid oxidase.[2] Therefore, a comprehensive understanding of its synthesis and properties is critical for its effective application in research and development pipelines.[3][4]
Physicochemical and Structural Properties
Precise experimental data for Methyl 2-(benzyloxy)-4,5-difluorobenzoate is not extensively documented in publicly available literature. Therefore, researchers should always refer to the Certificate of Analysis provided by a reputable supplier for lot-specific data. The fundamental properties derived from its structure are summarized below.
| Property | Value | Source |
| CAS Number | 1823267-50-0 | N/A |
| Molecular Formula | C₁₅H₁₂F₂O₃ | Derived from Structure |
| Molecular Weight | 278.25 g/mol | [5] |
| IUPAC Name | Methyl 2-(benzyloxy)-4,5-difluorobenzoate | Derived from Structure |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)F)OCC2=CC=CC=C2 | [5] |
| Physical Form | Solid (Predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [5] |
Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 2-hydroxy-4,5-difluorobenzoic acid. This pathway leverages two fundamental organic transformations: Fischer-Speier esterification and Williamson ether synthesis.
Step 1: Esterification of 2-Hydroxy-4,5-difluorobenzoic acid
Causality: The first step involves converting the carboxylic acid into a methyl ester. Fischer esterification is the chosen method due to its cost-effectiveness and operational simplicity. It is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product, ensuring a high yield, a principle demonstrated in the synthesis of similar hydroxybenzoates.[2] Concentrated sulfuric acid serves as an efficient and inexpensive catalyst.
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4,5-difluorobenzoic acid (1.0 eq).
-
Add a sufficient volume of methanol to dissolve the starting material (approx. 10 mL per gram of acid).
-
Cool the mixture in an ice bath (0 °C) and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C) for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-hydroxy-4,5-difluorobenzoate, which can often be used in the next step without further purification.
Step 2: Benzylation of Methyl 2-hydroxy-4,5-difluorobenzoate
Causality: This step is a Williamson ether synthesis, a classic SN2 reaction. The phenolic proton is acidic and must be removed by a base to form a nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is strong enough to deprotonate the phenol but mild enough to avoid hydrolysis of the methyl ester.[6] Acetone or DMF are suitable aprotic polar solvents that facilitate the SN2 reaction. Benzyl bromide (BnBr) is a highly reactive electrophile, ensuring efficient reaction.[7]
Detailed Protocol:
-
Charge a round-bottom flask with Methyl 2-hydroxy-4,5-difluorobenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 15 mL per gram of phenol).
-
Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of fresh acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(benzyloxy)-4,5-difluorobenzoate.
Spectroscopic Characterization (Predicted)
For novel or sparsely documented compounds, predicting spectral data is a crucial step for guiding characterization efforts. The following assignments are based on established principles of NMR spectroscopy and typical chemical shift values for analogous structures.[8][9]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H | N/A | Typical range for a methyl ester.[8] |
| -CH₂-Ph | 5.1 - 5.3 | Singlet (s) | 2H | N/A | Benzylic protons adjacent to an oxygen atom.[8] |
| Aromatic H (benzyl) | 7.3 - 7.5 | Multiplet (m) | 5H | N/A | Standard range for monosubstituted benzene ring protons. |
| Aromatic H-3 | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | JH-F(4) ≈ 8-10, JH-H(6) ≈ 0 | Coupled to adjacent F-4; minimal coupling to H-6. |
| Aromatic H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | JH-F(5) ≈ 8-10, JH-H(3) ≈ 0 | Deshielded by the adjacent ester, coupled to F-5. |
¹³C NMR (Predicted): Key signals would be expected around δ 165-170 (C=O, ester), 140-160 (C-F and C-O aromatic carbons), 110-135 (aromatic carbons), 70-75 (-CH₂-), and 50-55 (-OCH₃).[10]
Mass Spectrometry (Predicted): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 278.25 or 279.26, respectively.
Applications in Drug Discovery and Development
Methyl 2-(benzyloxy)-4,5-difluorobenzoate is not an end-product but a strategic molecular scaffold. Its value lies in its potential for elaboration into more complex, biologically active molecules.
-
Scaffold for Lead Optimization: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing points for diversification. The fluorine atoms can enhance binding affinity and improve metabolic stability. This makes it a valuable starting point for generating compound libraries for screening.[11]
-
Synthesis of Heterocycles: The difluorobenzene ring is a common feature in many bioactive heterocyclic compounds. This intermediate can be used in cyclization reactions to form quinolones, benzoxazoles, or other ring systems relevant to antibacterial or anticancer research.[12]
-
Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it can be used in FBDD campaigns. The benzyloxy group can explore hydrophobic pockets in a target protein, while the difluorophenyl methyl ester portion provides a handle for linking to other fragments.
The use of computational tools and AI in drug discovery can further leverage such building blocks by predicting their suitability for specific biological targets and guiding synthetic efforts towards molecules with higher probabilities of success.[3][13]
Safety, Handling, and Storage
No specific safety data sheet (SDS) for CAS 1823267-50-0 is widely available. Therefore, it must be handled with care, assuming the hazards associated with its functional groups and similar chemicals.[14]
| Hazard Class | GHS Statement | Precautionary Measures |
| Eye Irritation | H319: Causes serious eye irritation.[15] | P280: Wear eye protection/face protection.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Skin Irritation | H315: Causes skin irritation.[15] | P280: Wear protective gloves.[15] |
| Respiratory Irritation | H335: May cause respiratory irritation.[15] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[14] |
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[16] Avoid formation of dust and aerosols.[15]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17]
Disclaimer: This information is for guidance only and is based on data for analogous compounds. Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
References
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-
PubChem. (n.d.). Methyl 2,5-difluorobenzoate. National Center for Biotechnology Information. [Link]
-
Dana Bioscience. (n.d.). Methyl 2-(bromomethyl)-4,5-difluorobenzoate 1g. Dana Bioscience. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 2-hydroxy-5-acetamidobenzoate. PrepChem. [Link]
-
PubChem. (n.d.). Methyl 2,4-difluorobenzoate. National Center for Biotechnology Information. [Link]
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Wang, Y., & Bolton, E. E. (2014). PubChem applications in drug discovery: a bibliometric analysis. Future Medicinal Chemistry. [Link]
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Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. RSC. [Link]
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MilliporeSigma. (n.d.). 4,5-Difluoro-2-methylbenzoic acid. MilliporeSigma. [Link]
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Liu, X., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]
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-
Zhavoronkov, A., et al. (2022). AI in drug discovery: Applications, opportunities, and challenges. Patterns. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-4-iodobenzoate. [Link]
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-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link]
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Chen, K., et al. (2020). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[14][18]-Sulfonyloxy Migration. ChemRxiv.
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ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]
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Corona, A. (2025, December 15). New tools and tougher economics will define drug discovery in 2026. Drug Discovery News. [Link]
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Methyl 2-(benzyloxy)-4,5-difluorobenzoate molecular weight and formula
[1]
Part 1: Executive Summary & Core Identity
Methyl 2-(benzyloxy)-4,5-difluorobenzoate is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural utility lies in the orthogonal protection of the phenol group (via the benzyl ether) and the activation of the carboxylate (via the methyl ester), combined with the metabolic stability conferred by the 4,5-difluoro substitution pattern.
Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | Methyl 2-(benzyloxy)-4,5-difluorobenzoate |
| CAS Registry Number | 1823267-50-0 (Source: BLD Pharm/Chemical Vendors) |
| Molecular Formula | C₁₅H₁₂F₂O₃ |
| Molecular Weight | 278.25 g/mol |
| Exact Mass | 278.0755 |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| SMILES | COC(=O)C1=CC(F)=C(F)C=C1OCC2=CC=CC=C2 |
Part 2: Structural Analysis & Synthetic Logic
Structural Significance in Drug Design
The molecule features three critical pharmacophoric/synthetic elements:
-
4,5-Difluoro Motif: Fluorine substitution at these positions modulates the pKa of the aromatic ring and increases lipophilicity (LogP), enhancing membrane permeability. In fluoroquinolones, the C-6 fluorine (corresponding to the C-4/5 positions in precursors) is essential for DNA gyrase inhibition potency.
-
2-Benzyloxy Group: Acts as a robust protecting group for the phenol. It prevents unwanted side reactions (like oxidation or polymerization) during the manipulation of the ester or the difluoro ring. It can be selectively removed via catalytic hydrogenation (
, Pd/C) or Lewis acids ( ) to reveal the free phenol for cyclization. -
Methyl Ester: Provides a handle for nucleophilic attack, allowing conversion to amides, acids, or heterocycles.
Synthetic Pathway
The synthesis typically proceeds via the O-alkylation of methyl 2-hydroxy-4,5-difluorobenzoate. This approach is preferred over esterification of the pre-benzylated acid due to the commercial availability of the phenol precursors and the mild conditions of the Williamson ether synthesis.
Synthesis Workflow Diagram
Figure 1: Synthetic route via Williamson Ether Synthesis showing the transformation from the phenolic precursor to the protected benzoate.[1][2][3][4][5]
Part 3: Experimental Protocol
Protocol: O-Benzylation of Methyl 2-hydroxy-4,5-difluorobenzoate
Objective: To synthesize Methyl 2-(benzyloxy)-4,5-difluorobenzoate with >95% purity.
Materials:
-
Methyl 2-hydroxy-4,5-difluorobenzoate (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (
), catalytic (0.1 eq)[1] -
Acetone (Reagent Grade, dried)
Step-by-Step Methodology:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-hydroxy-4,5-difluorobenzoate (10 mmol) in anhydrous acetone (50 mL).
-
Deprotonation: Add anhydrous
(20 mmol) to the solution. The mixture will form a suspension. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. Note: The color may shift to yellow/orange indicating anion formation. -
Catalysis: Add a catalytic amount of KI (1 mmol). This generates benzyl iodide in situ, which is a more reactive electrophile than benzyl bromide (Finkelstein reaction principle).
-
Addition: Add Benzyl Bromide (12 mmol) dropwise via a syringe to the stirring suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear. -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, ) through a Celite pad. -
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil or solid.
-
-
Purification: Dissolve the residue in Ethyl Acetate and wash with water (
) and Brine ( ). Dry over , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Expectations
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| ¹H NMR | 3.85 | Singlet | 3H | Methyl Ester ( |
| 5.15 | Singlet | 2H | Benzylic Protons ( | |
| 7.30 – 7.45 | Multiplet | 5H | Benzyl Aromatic Ring | |
| 6.85 | dd | 1H | H-3 (Ring proton between F and O) | |
| 7.75 | dd | 1H | H-6 (Ring proton adjacent to Ester) | |
| ¹⁹F NMR | -130 to -145 | Multiplet | 2F | Aromatic Fluorines (coupling patterns complex due to F-F and F-H coupling) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass:
-
Adducts: Sodium adduct
is commonly observed due to the ester functionality.
Part 5: Applications in Drug Development[6][15]
Fluoroquinolone Antibiotics
This compound serves as a "Module A" building block. Following deprotection of the benzyl group, the resulting phenol can undergo the Gould-Jacobs reaction (condensation with alkoxymethylenemalonate) to build the quinolone core. The 4,5-difluoro pattern translates to the 6,7-difluoro substitution in the final drug, critical for broad-spectrum activity.
Kinase Inhibitor Scaffolds
The difluorobenzene core is a bioisostere for other aromatic systems, often used to block metabolic hotspots (preventing hydroxylation by CYP450 enzymes).
Drug Development Workflow Diagram
Figure 2: Application of the target molecule in the synthesis of the fluoroquinolone core structure.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Incineration requires scrubbers.
-
Storage: Store in a cool, dry place (
). The ester is susceptible to hydrolysis under moist, acidic, or basic conditions.
References
-
PubChem. Methyl 4-(benzyloxy)-2,5-difluorobenzoate (Isomer Reference for MW/Formula data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile (General Fluorination Protocols). Org.[1][6][3] Synth. 2024, 101, 542-563.[3] Available at: [Link]
-
MDPI Molecules. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate (Fluoroquinolone Precursor Chemistry). Available at: [Link][4][5]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. Available at: [Link][3][4][5]
Sources
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Introduction: The Significance of Fluorinated Benzoyloxy Scaffolds
An In-depth Technical Guide to Methyl 2-(benzyloxy)-4,5-difluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 2-(benzyloxy)-4,5-difluorobenzoate, a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. While direct literature on this specific isomer is limited, this document extrapolates from established chemical principles and data on closely related analogues to present its synthesis, physicochemical properties, potential applications, and commercial availability.
Fluorine-containing molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms into a drug candidate's structure can profoundly influence its metabolic stability, membrane permeability, and binding affinity to biological targets. The difluorobenzoate scaffold, in particular, is a prevalent motif in a variety of therapeutic agents. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl functionality, enabling selective reactions at other positions of the aromatic ring during complex syntheses.
Methyl 2-(benzyloxy)-4,5-difluorobenzoate combines these key features, making it a valuable building block for the synthesis of complex, biologically active molecules. Its structural attributes suggest its potential as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| CAS Number | Not Assigned | A definitive CAS number has not been identified in public databases. Researchers should verify the identity of any synthesized or procured material through analytical characterization. |
| Molecular Formula | C₁₅H₁₂F₂O₃ | Based on chemical structure. |
| Molecular Weight | 278.25 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid | Typical for similar aromatic esters. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). | Inferred from the properties of related compounds. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard practice for chemical reagents. |
Synthesis of Methyl 2-(benzyloxy)-4,5-difluorobenzoate
A plausible and efficient synthetic route to Methyl 2-(benzyloxy)-4,5-difluorobenzoate can be designed based on well-established organic chemistry reactions, such as Williamson ether synthesis and Fischer esterification. The synthesis can proceed via two primary pathways, either through the initial benzylation of a hydroxyl-substituted difluorobenzoic acid followed by esterification, or by first performing the esterification and then the benzylation. The choice of route may depend on the availability of starting materials and the desired purification strategy.
Here, we present a logical and field-proven synthetic workflow.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Methyl 2-(benzyloxy)-4,5-difluorobenzoate.
Experimental Protocol: A Step-by-Step Guide
Part A: Esterification of 2-Hydroxy-4,5-difluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4,5-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes).
-
Acid Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-hydroxy-4,5-difluorobenzoate. This intermediate can often be used in the next step without further purification.
Part B: Benzylation of Methyl 2-hydroxy-4,5-difluorobenzoate
-
Reaction Setup: In a round-bottom flask, dissolve the crude Methyl 2-hydroxy-4,5-difluorobenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) and a catalytic amount of potassium iodide (KI) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Benzylation: Add benzyl bromide (BnBr, 1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 2-(benzyloxy)-4,5-difluorobenzoate as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(benzyloxy)-4,5-difluorobenzoate scaffold is a valuable pharmacophore in medicinal chemistry. The difluoro-substitution pattern can enhance the compound's binding affinity to target proteins and improve its pharmacokinetic profile.
-
Building Block for Heterocyclic Synthesis: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are core structures in many approved drugs.
-
Antiviral Agents: Fluorinated benzoic acid derivatives have shown promise as antiviral compounds. For instance, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid has demonstrated activity against acyclovir-resistant herpes simplex virus.[2]
-
Enzyme Inhibitors: The benzyloxy-difluorobenzoyl moiety has been incorporated into inhibitors of enzymes such as prolyl oligopeptidase, which are targets for neurodegenerative disorders.[3]
-
Modulation of Physicochemical Properties: The difluoromethoxy group, a related fluorinated motif, is known to enhance metabolic stability and membrane permeability of drug candidates.[4] It is plausible that the difluorobenzyloxy group confers similar advantageous properties.
Illustrative Signaling Pathway Involvement
While the direct biological targets of Methyl 2-(benzyloxy)-4,5-difluorobenzoate are not yet elucidated, its derivatives could potentially modulate various signaling pathways implicated in disease. For example, as a building block for kinase inhibitors, it could be part of a molecule that targets pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Suppliers and Price
As of early 2026, Methyl 2-(benzyloxy)-4,5-difluorobenzoate is not widely listed as a stock item by major chemical suppliers. However, several companies specializing in custom synthesis and offering structurally similar compounds are excellent candidates for sourcing this molecule.
| Supplier | Related Compound(s) Offered | Contact for Custom Synthesis |
| ChemScene | Methyl 3-(benzyloxy)-2,4-difluorobenzoate (CAS: 2635937-53-8)[5] | Yes |
| BenchChem | Methyl 4-(benzyloxy)-2,5-difluorobenzoate (CAS: 1416176-76-5)[1] | Yes |
| BLD Pharm | Various fluorinated and benzylated intermediates. | Yes |
| Simson Pharma | Methyl 2,4-difluorobenzoate (CAS: 106614-28-2) | Yes |
Price: Based on the pricing of its isomers and related difluorobenzoate derivatives, the estimated price for a custom synthesis of Methyl 2-(benzyloxy)-4,5-difluorobenzoate would likely be in the range of
Conclusion
Methyl 2-(benzyloxy)-4,5-difluorobenzoate is a promising, albeit not yet widely commercialized, building block for the synthesis of complex organic molecules. Its combination of a protected hydroxyl group and a difluorinated aromatic ring makes it an attractive intermediate for drug discovery programs targeting a wide range of diseases. The synthetic strategies outlined in this guide, derived from established methodologies for similar compounds, provide a robust framework for its preparation in a laboratory setting. As the demand for novel fluorinated pharmacophores continues to grow, the importance of versatile intermediates like Methyl 2-(benzyloxy)-4,5-difluorobenzoate is set to increase.
References
- Google Patents.
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents. US8076515B2 - Process for the production of 2-4-(3- and 2-fluorobenzyloxy) benzylamino propanamides.
-
PrepChem.com. Synthesis of Methyl 2-hydroxy-5-acetamidobenzoate. [Link]
-
Journal of Chemical Research. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
PubChem. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897. [Link]
-
Synthesis. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
-
Justia Patents. 1-[1-(4-benzyloxy-3,5-difluoro-benzoyl)-4-fluoro-pyrrolidine-2-carbonyl]. [Link]
-
National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Rowan. The Pentafluorosulfanyl Group (SF5). [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Regulations.gov. In re Letters Patent of: Donna M. Ambrosino et al. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Biological and Molecular Chemistry. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. [Link]
- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
- Google Patents.
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
SciSpace. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]
-
Biological and Molecular Chemistry. Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]
-
ChemRxiv. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]
-
Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
PubMed. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. [Link]
-
National Center for Biotechnology Information. Methyl 2-(4-hydroxybenzoyl)benzoate. [Link]
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- 5. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Precision Engineering of C–N and C–O Bonds via SnAr on Fluorinated Benzoates
Abstract
The nucleophilic aromatic substitution (
Mechanistic Foundation: The Fluorine Paradox
To optimize these reactions, one must understand why fluorine—the halogen with the strongest bond to carbon (
The Two-Step Addition-Elimination
Unlike
-
Step 1 (Rate Determining): The nucleophile attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2][3]
-
Step 2 (Fast): Re-aromatization occurs via the expulsion of the leaving group.[3][4]
Why Fluorine Wins
The rate of Step 1 depends on the electrophilicity of the ipso-carbon. Fluorine’s extreme electronegativity (
Visualization: Reaction Energy Profile
The following diagram illustrates the kinetic advantage of Fluorine in the formation of the Meisenheimer complex.
Figure 1: Reaction coordinate pathway emphasizing the stabilization of the transition state by the electronegative fluorine atom.
Critical Experimental Parameters
Solvent Selection: The Dipolar Aprotic Requirement
The choice of solvent is the single most significant variable.
-
Recommended: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). These solvents solvate cations (e.g.,
) well but leave anions (nucleophiles) "naked" and highly reactive. -
Avoid: Protic solvents (EtOH, MeOH) unless the nucleophile is the corresponding alkoxide. Protic solvents form hydrogen bond "cages" around the nucleophile, drastically reducing reaction rates.
-
Green Alternative: 2-MeTHF or Acetonitrile can be used but often require higher temperatures or stronger bases.
Base Selection: Protecting the Ester
The benzoate ester is sensitive to saponification (hydrolysis) by hydroxide ions.
-
Standard: Potassium Carbonate (
) or Cesium Carbonate ( ). These are mild, non-nucleophilic, and effectively neutralize the HF generated. -
Organic: DIPEA (Hünig's base) or TEA. Useful if solubility is an issue, but inorganic bases generally provide cleaner profiles.
-
Strictly Avoid: NaOH, KOH, or aqueous bases. These will hydrolyze the ester to the carboxylic acid.
Regioselectivity in Polyfluorinated Benzoates
When multiple fluorines are present (e.g., ethyl 2,4-difluorobenzoate), regioselectivity is governed by sterics and electronics.
| Substrate | Major Site of Attack | Reasoning |
| 2,4-Difluorobenzoate | C-4 (Para) | The ortho (C-2) position is sterically hindered by the ester group. The para position is accessible and electronically activated. |
| 2,6-Difluorobenzoate | C-2 (Ortho) | Both positions are equivalent; reaction stops after mono-substitution due to electron donation from the new nucleophile deactivating the ring. |
| Pentafluorobenzoate | C-4 (Para) | The para position is the most activated by the combined inductive effects of the surrounding fluorines and the ester. |
Validated Protocol: Synthesis of Ethyl 4-(Morpholin-4-yl)benzoate
This protocol demonstrates the substitution of a para-fluorine with a secondary amine. It is designed to be scalable and minimizes ester hydrolysis.
Materials
-
Substrate: Ethyl 4-fluorobenzoate (
, , ) -
Nucleophile: Morpholine (
, , ) -
Base:
(anhydrous, micronized) ( , , ) -
Solvent: DMSO (anhydrous) (
, concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Charging: Add the Ethyl 4-fluorobenzoate and anhydrous
to the flask.-
Why: Adding base to the substrate first ensures any trace acid is neutralized before heating.
-
-
Solvation: Add anhydrous DMSO via syringe. Stir at room temperature for 5 minutes to create a suspension.
-
Nucleophile Addition: Add Morpholine dropwise via syringe.
-
Reaction: Fit the flask with a reflux condenser (water-cooled) and heat the mixture to 100°C in an oil bath.
-
Monitoring: Monitor by TLC (20% EtOAc in Hexanes) or LC-MS every 2 hours.
-
Expectation: F-to-N substitution is slower than F-to-S or F-to-O. Reaction typically requires 4–12 hours.
-
-
Workup (Crucial for DMSO removal):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water (
) to remove DMSO, and dry under vacuum. -
If Oil: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and Brine ( ). Dry over .[2]
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Optimization & Troubleshooting Workflow
Use the following decision tree to troubleshoot low yields or side reactions.
Figure 2: Logical workflow for diagnosing reaction failures in SnAr of benzoates.
References
-
Mechanism of SnAr: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature2016 , 537, 223–226. [Link]
-
Fluorine Effect: Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 11999 , 803-810. [Link]
-
Regioselectivity: Caron, S. "Nucleophilic Aromatic Substitution." in Practical Synthetic Organic Chemistry, Wiley, 2011 . [Link]
-
Solvent Effects: Bunnett, J. F., et al. "Solvent Effects on SnAr Reactions." Journal of the American Chemical Society1954 , 76, 3936. [Link]
-
Green Chemistry Alternatives: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry2011 , 13, 854. [Link]
Sources
Application and Protocol Guide for the Reduction of Fluorinated Methyl Benzoates to Benzyl Alcohols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3] Consequently, fluorinated building blocks, particularly fluorinated benzyl alcohols, are highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] This guide provides a detailed technical overview and practical protocols for a critical transformation: the reduction of fluorinated methyl benzoates to their corresponding benzyl alcohols. We will delve into the mechanistic nuances, compare common synthetic strategies, and offer field-proven insights to navigate the challenges inherent in working with these valuable compounds.
Understanding the Reaction: A Mechanistic Perspective
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The most common and powerful reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄).[6][7]
The mechanism for the LiAlH₄ reduction of a methyl ester proceeds in a stepwise manner:
-
Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester.[6]
-
Tetrahedral Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, and the methoxide group (⁻OCH₃) is eliminated as a leaving group, forming an aldehyde.
-
Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion.[6]
-
Alkoxide Formation: This second nucleophilic addition generates an alkoxide intermediate.
-
Protonation: An aqueous workup protonates the alkoxide to yield the final primary alcohol.[6]
Caption: LiAlH₄ Reduction of a Methyl Ester to a Primary Alcohol.
Navigating the Challenges: The Influence of Aromatic Fluorination
While the general mechanism is straightforward, the presence of fluorine on the aromatic ring introduces several considerations that can impact the reaction's success:
-
Electronic Effects: Fluorine is a strongly electron-withdrawing group. This can influence the reactivity of the carbonyl group and the stability of intermediates. The position of the fluorine substituent (ortho, meta, or para) will have a differential impact on the electronic environment of the ester.[1]
-
Chemoselectivity and the Specter of Defluorination: The carbon-fluorine bond is strong, but under certain reductive conditions, particularly with powerful hydrides, defluorination can occur.[8] This undesired side reaction can lead to a mixture of products and complicate purification. One anecdotal report suggests that LiAlH₄ can reduce aryl fluorides.[7]
-
Steric Hindrance: Fluorine atoms, especially in the ortho position, can sterically hinder the approach of the reducing agent to the carbonyl center.
A Comparative Analysis of Reducing Agents
The choice of reducing agent is critical for achieving high yields and preserving the integrity of the C-F bonds. Below is a comparative overview of common reagents for the reduction of fluorinated methyl benzoates.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | Chemoselectivity Profile |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | Powerful and generally provides high yields.[6] | Highly reactive, pyrophoric, requires strictly anhydrous conditions.[9] Potential for defluorination.[7] | Can reduce a wide range of functional groups. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temp to reflux | Milder, safer, and easier to handle than LiAlH₄.[9] | Generally not reactive enough to reduce esters without additives or harsh conditions.[6] | Highly chemoselective for aldehydes and ketones. |
| NaBH₄ with Lewis Acids (e.g., CeCl₃) | Methanol or Ethanol, -78 °C to room temp | Enhanced reactivity allows for ester reduction under milder conditions.[10][11] | Requires an additional reagent and careful temperature control. | Good chemoselectivity, often preserving other functional groups.[12] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or other catalysts, elevated pressure and temperature | "Green" and scalable process. | Can lead to defluorination or reduction of the aromatic ring under harsh conditions. Requires specialized equipment. | Catalyst choice is crucial for selectivity. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: General Procedure for LiAlH₄ Reduction of a Fluorinated Methyl Benzoate
This protocol is adapted for a generic fluorinated methyl benzoate and emphasizes safety and careful handling of LiAlH₄.
Materials:
-
Fluorinated methyl benzoate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add LiAlH₄ to a flame-dried round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the fluorinated methyl benzoate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be necessary for less reactive substrates.
-
Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. A common and effective quenching procedure is the Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH, and finally '3x' mL of water. This should result in a granular precipitate that is easy to filter.
-
Workup: Filter the resulting suspension and wash the solid with THF or EtOAc. Combine the organic filtrates.
-
Extraction: Wash the combined organic layers with 1 M HCl, saturated aqueous Na₂SO₄, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated benzyl alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for LiAlH₄ Reduction of Fluorinated Methyl Benzoate.
Protocol 2: NaBH₄/CeCl₃ Reduction of a Fluorinated Methyl Benzoate (Luche Reduction Adaptation)
This protocol utilizes the enhanced reactivity of sodium borohydride in the presence of cerium(III) chloride, offering a milder alternative to LiAlH₄.[10][13]
Materials:
-
Fluorinated methyl benzoate (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 - 6.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the fluorinated methyl benzoate and CeCl₃·7H₂O in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NaBH₄ Addition: Add NaBH₄ portion-wise to the stirred solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of MeOH).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent- Low reaction temperature or time- Deactivated reagent due to moisture | - Increase the equivalents of the reducing agent.- Increase the reaction temperature or prolong the reaction time.- Ensure all glassware is flame-dried and solvents are anhydrous, especially for LiAlH₄ reactions. |
| Formation of Side Products (Defluorination) | - Overly harsh reaction conditions (high temperature, prolonged reaction time)- Use of a very powerful reducing agent | - Use a milder reducing agent (e.g., NaBH₄/CeCl₃).- Perform the reaction at a lower temperature.- Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Low Yield | - Incomplete reaction- Product loss during workup and purification- Side reactions | - Address incomplete reaction as above.- Ensure proper extraction and handling during workup.- Optimize reaction conditions to minimize side product formation. |
| Difficult Purification | - Presence of closely-eluting impurities | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as recrystallization or distillation. |
Characterization of Fluorinated Benzyl Alcohols
The successful synthesis of the target fluorinated benzyl alcohol can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Appearance of a new signal for the benzylic CH₂OH protons (typically a singlet or a doublet depending on coupling to the hydroxyl proton) and the disappearance of the methyl ester singlet.
-
¹³C NMR: Disappearance of the ester carbonyl carbon signal and the appearance of the benzylic CH₂OH carbon signal. The chemical shifts of the methylene carbons in fluorinated benzyl ethers are shifted to a higher field in the ¹³C NMR spectrum compared to their non-fluorinated counterparts, which can aid in structural confirmation.[14]
-
¹⁹F NMR: The chemical shifts and coupling patterns will confirm the presence and position of the fluorine atoms on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and disappearance of the ester C=O stretching band (around 1700-1730 cm⁻¹). The C-F stretching bands are typically observed in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the fluorinated benzyl alcohol.
Conclusion
The reduction of fluorinated methyl benzoates to benzyl alcohols is a crucial transformation for accessing valuable building blocks in drug discovery and materials science. While powerful reagents like LiAlH₄ are effective, careful consideration must be given to chemoselectivity to avoid undesired defluorination. Milder, modified reagent systems such as NaBH₄/CeCl₃ offer a valuable alternative for sensitive substrates. By understanding the underlying mechanisms, carefully selecting the appropriate reducing agent, and meticulously controlling the reaction conditions, researchers can successfully and efficiently synthesize these important fluorinated compounds.
References
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- Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Deriv
- Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Figshare. (2012-02-27).
- Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Deriv
- IR spectra in the νOH stretching region of A) benzyl alcohols,...
- Chemical structures of the benzyl alcohol derivatives under study.
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- BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis. ChemicalBook.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
- Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine.
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- Methyl 4-fluorobenzo
- Methyl 4-Fluorobenzoate: From Synthesis and Uses to Safety Insights. Guidechem.
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- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- US6444190B2 - Reduction compositions and processes for making the same.
- Strategies for the Biodegradation of Polyfluorin
- Lithium Aluminum Hydride (LiAlH4)
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Experiment 5 Reductions with Lithium Aluminium Hydride.
- NABH4, NaBH4/CeCl3, NaBH3CN, L-Selectride & K-Selectride Reducing Regents Reaction & Mechanism. YouTube. (2020-06-06).
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][3][14]triazo. Technical Disclosure Commons. (2025-01-30).
- Luche reduction. Wikipedia.
- Luche Reduction. Organic Chemistry Portal.
- Methyl 3-trifluoromethylbenzo
- A Comparative Guide to Fluorinating Agents for Researchers and Drug Development Professionals. Benchchem.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. (2025-10-02).
- An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. RSC Publishing.
- Methyl 2,4-Difluorobenzo
- Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciELO.
- Synthetic applications. (Reaction conditions: a) NaBH4, CeCl3/MeOH,...
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (2025-07-08).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. (2021-07-27).
- Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC.
- EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
- Methyl 3-(trifluoromethyl)benzoate, 97% 25 g. Thermo Scientific Chemicals.
- Cu-Zn-Zr CATALYST FOR HYDROGENATION OF METHYL BENZO
- Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. (2022-04-19).
- Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in w
- Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
- Reduc&on of Organic Compounds.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. PubMed. (2025-10-30).
- Selective α-defluorination of polyfluorinated esters and amides using SmI2/Et3N/H2O. PubMed. (2010-10-28).).
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Troubleshooting & Optimization
Improving yield of O-benzylation in difluorophenol synthesis
Topic: Optimization of Yield & Selectivity in the Synthesis of Benzyl(2,4-difluorophenyl)ether Ticket ID: CHEM-SUP-8821 Status: Resolved (Expert Verified)
Core Directive: The "Acidity-Nucleophilicity" Paradox
User Query: "I am using standard Williamson ether conditions (
Technical Insight:
The root cause is the electronic influence of the fluorine atoms.[1] Unlike standard phenol (
-
The Trap: While the lower
means the phenol deprotonates easily, the resulting phenoxide anion is highly stabilized and therefore less nucleophilic . -
The Failure Mode: In standard conditions (Acetone/
), the potassium-phenoxide ion pair is too tight. The "lazy" fluorinated phenoxide cannot effectively attack the benzyl bromide, leading to stalled reactions and benzyl halide hydrolysis.
Troubleshooting Guide & FAQs
Issue A: Reaction Stalls with Unconsumed Starting Material
Diagnosis: Ion-pairing is inhibiting the nucleophile.
Solution: Implement the "Cesium Effect."
Switch from Potassium Carbonate (
Issue B: Slow Kinetics despite Heating
Diagnosis: Leaving group inefficiency. Solution: Add a Finkelstein Catalyst. Add 10 mol% Tetrabutylammonium Iodide (TBAI) . TBAI serves a dual function:
-
Phase Transfer: Solubilizes the inorganic base in the organic phase.
-
Catalytic Halide Exchange: Converts Benzyl Bromide to the highly reactive Benzyl Iodide in situ [3].
Issue C: C-Alkylation Impurities (Side Reaction)
Diagnosis: Solvent effects on Ambident Nucleophiles. Solution: Enforce Hard-Soft Acid-Base (HSAB) selectivity. Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon).
-
Avoid: Protic solvents (Ethanol) or non-polar solvents (Toluene), which can shield the oxygen.
-
Use: Polar Aprotic solvents (DMF or NMP ). These solvents solvate the metal cation (
) but leave the oxygen anion free and "hard," favoring O-alkylation over C-alkylation [4].
Visualizing the Solution
The following diagrams illustrate the mechanistic improvements and the decision logic for troubleshooting.
Diagram 1: The Optimized Mechanism (Cesium & TBAI)
This workflow demonstrates how TBAI and Cesium Carbonate work synergistically to accelerate the reaction.
Caption: Synergistic activation: Cesium "frees" the anion, while TBAI activates the electrophile.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose yield loss based on reaction monitoring.
The "Gold Standard" Protocol
Methodology: Optimized O-Benzylation of Electron-Deficient Phenols.
Reagents
-
Substrate: 2,4-Difluorophenol (1.0 equiv)
-
Electrophile: Benzyl Bromide (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Catalyst: TBAI (0.1 equiv / 10 mol%)
-
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Procedure
-
Activation: Charge a flame-dried flask with 2,4-difluorophenol (1.0 eq),
(1.5 eq), and TBAI (0.1 eq). -
Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
-
Addition: Add Benzyl Bromide (1.2 eq) dropwise via syringe to control exotherm.
-
Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC or HPLC.
-
Why 60°C? High enough to overcome the activation energy of the deactivated nucleophile, but low enough to prevent DMF decomposition or C-alkylation.
-
-
Workup: Dilute with EtOAc, wash copiously with water (x3) to remove DMF and TBAI. Dry over
.[2]
Optimization Matrix (Data Summary)
The following table summarizes expected outcomes based on reagent selection, derived from comparative reactivity profiles [2][5].
| Base | Solvent | Catalyst | Temp | Expected Yield | Primary Issue |
| Acetone | None | Reflux | 45-55% | Poor solubility, tight ion pair | |
| DMF | None | 80°C | 65-70% | Slow kinetics | |
| DMF | KI | 80°C | 75-80% | Improved kinetics | |
| DMF | TBAI | 60°C | 92-96% | Optimal Conditions |
References
-
Gross, K. C., Seybold, P. G., & Peralta-Inga, Z. (2001). Comparison of Quantum Chemical Parameters with Experimentally Determined pKa Values of Phenols. Journal of Organic Chemistry. Link
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of alcohols and phenols. Journal of Praktische Chemie. Link
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Link
-
Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. Journal of the American Chemical Society. Link
-
Duan, Z., et al. (2006). Green and efficient synthesis of diaryl ethers in water. Synlett. Link
Sources
Technical Support Center: Recrystallization of Methyl 2-(benzyloxy)-4,5-difluorobenzoate
Welcome to the technical support center for the purification of Methyl 2-(benzyloxy)-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of this fluorinated aromatic ester.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a recrystallization solvent for Methyl 2-(benzyloxy)-4,5-difluorobenzoate?
A1: The ideal recrystallization solvent for Methyl 2-(benzyloxy)-4,5-difluorobenzoate should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Key molecular features to consider are the aromatic rings, the ester functional group, the ether linkage, and the fluorine substituents. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers[1]. Therefore, solvents like ethyl acetate, which also contains an ester group, could be a good starting point[1]. The presence of aromatic and benzylic groups suggests that solvents like toluene may also be effective, as aromatic compounds tend to crystallize well from such solvents.
Q2: I am observing "oiling out" instead of crystal formation. What causes this and how can it be resolved?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with impure compounds or when using a solvent system that is too nonpolar.
To resolve this, you can:
-
Increase the solvent volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Adjust the solvent polarity: If using a mixed solvent system, add more of the more polar solvent (the one in which the compound is more soluble).
-
Lower the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Consider a different solvent system: The initial solvent choice may not be optimal. Experiment with more polar single or mixed solvent systems.
Q3: My crystal yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can result from several factors[2]:
-
Using too much solvent: This is the most common reason for low recovery. The compound remains in the mother liquor upon cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again[3].
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Premature crystallization: If crystals form too early in a hot solution, they can trap impurities. Ensure the compound is fully dissolved before cooling.
-
Incomplete transfer of crystals: Ensure all crystals are transferred from the crystallization flask to the filter paper.
To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the compound[4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | The solvent is too nonpolar. | Try a more polar solvent or a mixed solvent system. Common choices include ethanol, acetone, or ethyl acetate mixed with a nonpolar solvent like hexanes or heptane. |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Concentrate the solution by boiling off some solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal[3][4][5]. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product. |
| Crystals form too quickly | The solution is too concentrated or is cooling too rapidly. | Add a small amount of additional hot solvent and allow the solution to cool more slowly. Placing the flask in an insulated container can help slow the cooling process[2]. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is a starting point for identifying a suitable single solvent for recrystallization.
-
Place approximately 50 mg of crude Methyl 2-(benzyloxy)-4,5-difluorobenzoate into a small test tube.
-
Add a few drops of the chosen solvent and heat the mixture gently.
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, cool the test tube in an ice bath to maximize crystal recovery.
-
If no crystals form, the solvent is likely too good a solvent at all temperatures. If the solid does not dissolve even with a significant amount of hot solvent, it is not a suitable solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent is found to be effective. A common and effective combination for esters is a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a nonpolar solvent in which it is insoluble (like hexanes or heptane)[1][6].
-
Dissolve the crude Methyl 2-(benzyloxy)-4,5-difluorobenzoate in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.
-
Add a drop or two of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration.
Solvent Selection Guide
The following table provides a list of potential solvents and solvent systems for the recrystallization of Methyl 2-(benzyloxy)-4,5-difluorobenzoate, based on its chemical structure.
| Solvent/System | Rationale | Potential Issues |
| Ethanol | A versatile polar solvent that is often effective for a wide range of organic compounds[1]. | May be too good of a solvent, leading to low recovery. |
| Isopropanol | Similar to ethanol but slightly less polar. | |
| Ethyl Acetate | Contains an ester functional group, similar to the target molecule, which can lead to good solubility at high temperatures[1]. | |
| Toluene | The aromatic nature of toluene can interact favorably with the aromatic rings of the target molecule. | May be too nonpolar on its own. |
| Hexanes/Ethyl Acetate | A common mixed solvent system that allows for fine-tuning of polarity[1]. | Oiling out can occur if the polarity change is too rapid. |
| Hexanes/Acetone | Another effective mixed solvent system with a good polarity range[1]. |
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Decision Tree for Troubleshooting
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]
- Recrystallization and Crystalliz
- Google Patents.
-
PubChem. Methyl 2-amino-4,5-difluorobenzoate | C8H7F2NO2 | CID 18472001. [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897. [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Recrystalliz
- Google Patents.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Recrystallization - Single Solvent. Source Not Available.
-
University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]
Sources
Technical Support Center: Preventing Defluorination Side Reactions During Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and actionable troubleshooting advice to mitigate and prevent defluorination side reactions during the hydrolysis of fluorinated esters. Understanding the mechanisms and influencing factors is critical to preserving the integrity of your molecules and ensuring the success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern during ester hydrolysis?
Defluorination is the cleavage of a carbon-fluorine (C-F) bond, a process that can occur as an unintended side reaction during the hydrolysis of esters containing fluorine atoms. The C-F bond is the strongest single bond in organic chemistry, yet certain intramolecular and micro-environmental factors can render it susceptible to cleavage under hydrolytic conditions.[1][2]
This is a significant concern for several reasons:
-
Altered Biological Activity: In drug development, fluorine atoms are often strategically incorporated to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.[3] Unintended defluorination can lead to the formation of metabolites with different, and potentially undesirable, biological profiles.
-
Toxicity: The release of fluoride ions (F⁻) can be a concern, and the resulting non-fluorinated or partially fluorinated organic molecules may exhibit different toxicological profiles.[4]
-
Product Impurity: Defluorination leads to the formation of impurities that can complicate downstream processing, purification, and analysis, ultimately impacting product yield and purity.
-
Inaccurate Analytical Results: If defluorination occurs during sample preparation or analysis, it can lead to an incorrect assessment of the compound's stability and composition.[5][6]
Q2: What are the primary mechanisms that lead to defluorination during ester hydrolysis?
Defluorination during ester hydrolysis can proceed through several mechanisms, often influenced by the specific molecular structure and reaction conditions.
-
Nucleophilic Substitution: Under basic conditions, hydroxide ions (OH⁻) or other nucleophiles can directly attack the carbon atom bearing the fluorine, particularly if the carbon is activated by adjacent electron-withdrawing groups. However, this is generally less common due to the strength of the C-F bond.
-
Elimination Reactions: A more prevalent mechanism involves the elimination of hydrogen fluoride (HF). This is often facilitated by the formation of an unstable intermediate. For instance, hydrolysis of the ester can be followed by an intramolecular rearrangement or elimination that expels a fluoride ion.[7]
-
Enzymatic Defluorination: In biological systems or when using enzymatic hydrolysis, specific enzymes such as dehalogenases can catalyze the cleavage of the C-F bond.[1][8][9][10][11][12] These enzymes often employ a catalytic triad of amino acids to facilitate the nucleophilic attack on the carbon atom.[11]
-
Oxidative Defluorination: In some cases, particularly in metabolic studies, oxidative processes mediated by enzymes like cytochrome P450 can lead to hydroxylation of a carbon atom near the fluorine, which can then trigger the elimination of HF.[3][7]
Q3: How does the position of the fluorine atom in the ester affect the likelihood of defluorination?
The position of the fluorine atom is a critical determinant of the molecule's susceptibility to defluorination.
-
α-Fluorination (Acyl Side): Fluorine atoms on the carbon adjacent to the carbonyl group (α-position) significantly increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and hydrolysis.[13][14] While this accelerates the desired hydrolysis, it can also create pathways for defluorination, especially if other structural features are present that can stabilize a resulting carbanion or facilitate elimination.
-
β-Fluorination (Acyl or Alcohol Side): Fluorine atoms on the β-carbon can participate in elimination reactions. Under basic conditions, a proton on the α-carbon can be abstracted, leading to the formation of a double bond and the expulsion of a fluoride ion.
-
Fluorination on the Alcohol Moiety: The electronic effects of fluorine on the alcohol portion of the ester also influence hydrolysis rates. Electron-withdrawing fluorine atoms can make the corresponding alcohol a better leaving group, thus accelerating the hydrolysis reaction.[15] This increased reactivity can sometimes open up pathways for defluorination, depending on the overall molecular structure.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to defluorination during your ester hydrolysis experiments.
Problem: Low yield of the desired carboxylic acid and detection of unexpected, non-fluorinated byproducts.
This is a classic indicator that a defluorination side reaction is competing with the desired ester hydrolysis.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for diagnosing defluorination.
Q&A for Troubleshooting Specific Scenarios
Q: My hydrolysis under strongly basic conditions (e.g., NaOH, KOH) is leading to significant defluorination. What should I do?
A: Strong bases can promote elimination reactions and, in some cases, direct nucleophilic attack on the C-F bond.
Recommended Actions:
-
Switch to Milder Basic Conditions:
-
Protocol: Replace strong bases like NaOH or KOH with milder alternatives such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or lithium hydroxide (LiOH). These weaker bases can often catalyze hydrolysis effectively without promoting defluorination.[16]
-
Rationale: Milder bases reduce the likelihood of proton abstraction that initiates elimination reactions.
-
-
Employ Acid-Catalyzed Hydrolysis:
-
Protocol: Consider switching to an acid-catalyzed hydrolysis method. A common approach is to use a mineral acid like HCl or H₂SO₄ in a water/organic co-solvent mixture.[17][18]
-
Rationale: Acidic conditions avoid the generation of strong nucleophiles and bases that are often responsible for defluorination. The mechanism proceeds through protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by water.[17][18]
-
Q: I am observing defluorination even under mild conditions. Could the molecular structure itself be the issue?
A: Yes, certain structural motifs can predispose a molecule to defluorination.
Structural Features to Investigate:
-
Intramolecular Nucleophiles: Look for nearby functional groups (e.g., carboxylates, amines) that can act as intramolecular nucleophiles and displace the fluoride ion.[4]
-
Steric Hindrance: Significant steric hindrance around the ester group might slow down the desired hydrolysis, allowing the slower defluorination reaction to become more competitive.
-
Electronic Effects: A high degree of fluorination can significantly increase the acidity of nearby protons, making them more susceptible to abstraction and subsequent elimination.[15]
Experimental Approach to Confirm Structural Liability:
-
Control Experiments: Synthesize and test analogs of your compound where the fluorine atoms are replaced with hydrogen or other groups. If these analogs do not show similar side reactions, it strongly suggests that the fluorine is directly involved in the problematic pathway.
Q: How can I use enzymatic hydrolysis to my advantage to prevent defluorination?
A: Enzymatic hydrolysis offers high selectivity and can often proceed under very mild conditions (neutral pH, room temperature), thus avoiding the harsh conditions that lead to chemical defluorination.
Recommended Enzymes and Protocols:
-
Lipases and Esterases: These are commonly used for the hydrolysis of esters.[19] They are known for their broad substrate specificity and can often be used in aqueous or biphasic systems.
-
Protocol for Enzyme Screening:
-
Dissolve a small amount of your fluorinated ester in a suitable buffer (e.g., phosphate buffer, pH 7). A co-solvent like DMSO or ethanol may be needed to aid solubility.
-
Prepare separate reactions with a panel of different lipases and esterases (e.g., Candida antarctica lipase B, Porcine liver esterase).
-
Incubate the reactions at a controlled temperature (e.g., 30-37°C) and monitor the progress by HPLC or LC-MS.
-
Analyze for the formation of the desired carboxylic acid and the absence of defluorinated byproducts.
-
| Parameter | Chemical Hydrolysis (Harsh) | Enzymatic Hydrolysis |
| pH | Often < 2 or > 12 | Typically 6-8 |
| Temperature | Often elevated (reflux) | Room temperature to 37°C |
| Reagents | Strong acids or bases | Biocatalyst (enzyme) |
| Byproducts | Risk of defluorination, degradation | Generally cleaner reactions |
Table 1: Comparison of Chemical and Enzymatic Hydrolysis Conditions.
Advanced Protocols and Methodologies
Protocol: Monitoring Defluorination by Ion Chromatography
To accurately quantify the extent of defluorination, it is essential to measure the concentration of released fluoride ions.
-
Sample Preparation: At various time points during your hydrolysis reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralization).
-
Separation: Inject the sample onto an ion chromatography system equipped with an anion-exchange column suitable for separating fluoride from other anions in your matrix.
-
Detection: Use a conductivity detector to measure the fluoride concentration.
-
Quantification: Create a calibration curve using standards of known fluoride concentration to accurately determine the amount of fluoride released in your samples.
Protocol: Acid-Catalyzed Hydrolysis with Minimal Defluorination
This protocol is designed for fluorinated esters that are sensitive to basic conditions.
-
Reaction Setup: Dissolve the fluorinated ester in a mixture of dioxane and 2M aqueous HCl (e.g., a 1:1 ratio).
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C). Higher temperatures may be required, but should be approached with caution to avoid degradation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine to remove residual acid and water.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Logical Flow for Method Selection
Caption: Decision tree for selecting a hydrolysis method.
References
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PMC. [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). PMC. [Link]
-
Enzymatic defluorination of fluorinated compounds. (2019). ResearchGate. [Link]
-
Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. (n.d.). Royal Society of Chemistry. [Link]
-
Breaking C-F bonds in drugs. (2023). Hypha Discovery. [Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2003). ResearchGate. [Link]
-
Proposed mechanisms of hydrolytic and oxidative defluorination of... (n.d.). ResearchGate. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [Link]
-
Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. (n.d.). PMC. [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021). PMC. [Link]
-
A prescription for engineering PFAS biodegradation. (2024). ScienceDirect. [Link]
-
Scheme 4 Enzymatic hydrolysis of defluorination reaction: a hydrolytic... (n.d.). ResearchGate. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). ACS Omega. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025). MDPI. [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 15. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One moment, please... [chemistrysteps.com]
- 18. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Selective Hydrogenation of Benzyloxy Fluorobenzoates
Status: Operational | Tier: L3 Engineering Support Subject: Optimization of Catalytic Debenzylation (O-Bn cleavage) while retaining Aromatic Fluorine (Ar-F). Ticket ID: CHEM-SUP-8821
Executive Summary & Mechanistic Challenge
The Core Conflict: You are attempting to cleave a benzyl ether (C-O bond, BDE ~90 kcal/mol) while preserving an aryl-fluorine bond (C-F, BDE ~115 kcal/mol). While thermodynamically the C-F bond is stronger, kinetically, Palladium (Pd) is an excellent catalyst for hydrodefluorination, particularly if the fluorine is ortho or para to the electron-withdrawing ester group (benzoate), which activates the ring for oxidative addition.
The Goal: Selective Hydrogenolysis.
The Risk: Competitive Hydrodefluorination.
Decision Matrix: Catalyst & Conditions
Before starting your experiment, use this logic flow to select your initial conditions. Standard 10% Pd/C in Methanol is often too aggressive for this specific substrate class.
Figure 1: Decision tree for catalyst selection based on the electronic activation of the C-F bond.
Troubleshooting Guides (FAQs)
Module A: Preventing Defluorination (Loss of F)
Q: I am observing significant defluorination (5-15%) alongside my product. How do I stop this?
A: This is caused by the high affinity of Pd for electron-deficient aromatic rings. You must "poison" the catalyst sites responsible for C-F activation without stopping the C-O cleavage.
Protocol Fixes:
-
Switch Catalyst (Platinum): Switch from Pd/C to 5% Pt/C or PtO₂ (Adams' Catalyst) . Platinum is historically less active for hydrogenolysis of aromatic halides than Palladium but retains activity for benzyl ether cleavage.
-
The "Amine Doping" Method: If you must use Pd/C, add a nitrogen base to the reaction mixture.
-
Add:Pyridine (1-5 equiv) or Triethylamine (TEA).
-
Mechanism:[1][2][3][4] The nitrogen lone pair competitively adsorbs onto the highly active "kink" sites of the Pd surface (where C-F cleavage likely occurs), leaving the terrace sites available for the easier benzyl ether adsorption.
-
Citation: The use of amines to suppress hydrogenolysis of halogens is a well-established technique in medicinal chemistry [1].
-
-
Sulfide Poisoning: Use Pd/C(S) (sulfided palladium) or add trace diphenylsulfide . This dramatically reduces the catalyst's ability to perform oxidative addition into the C-F bond.
Module B: Reaction Stalled / Incomplete Conversion
Q: The reaction stops at 60% conversion. Adding more catalyst doesn't help. Why?
A: This is often a mass transfer issue or catalyst poisoning by the product itself (phenols can bind tightly to Pd).
Protocol Fixes:
-
Solvent Switch: If using MeOH, switch to Ethyl Acetate (EtOAc) or THF . While alcohols are faster, they can sometimes facilitate side reactions. EtOAc often provides cleaner profiles for benzoates.
-
Acid Promotion (Use with Caution): If defluorination is NOT occurring, add 1-2 equivalents of Acetic Acid . Protonation of the benzyloxy oxygen facilitates the leaving group ability of the benzyl cation (or radical equivalent).
-
Warning: Do not combine Acid Promotion with Amine Doping (they cancel out).
-
-
Pressure vs. Temperature: Increase H₂ pressure (balloon
50 psi) rather than temperature. Higher temperatures (> C) exponentially increase the rate of defluorination (Activation Energy for C-F cleavage is higher than C-O cleavage; heat favors the difficult reaction).
Module C: Ester Instability
Q: My fluorobenzoate ester is hydrolyzing or transesterifying during hydrogenation.
A: This occurs in nucleophilic solvents (MeOH/EtOH) over long reaction times.
Protocol Fixes:
-
Avoid Transesterification: If your product is an ethyl ester, do not run in methanol. Use t-Butanol (tBuOH) or THF . tBuOH is bulky and non-nucleophilic.
-
Dry Conditions: Ensure solvents are anhydrous. The generation of water is not inherent to the cleavage (toluene is the byproduct), but moisture in the solvent + Pd surface acidity can hydrolyze sensitive esters.
Optimized Experimental Protocols
Protocol A: The "Safe" Method (High Fluorine Retention)
Best for: Substrates with ortho/para Fluorine or multiple halogens.
| Parameter | Specification | Notes |
| Catalyst | 5% Pt/C (sulfided optional) | Loading: 5-10 wt% relative to substrate. |
| Solvent | Ethyl Acetate or THF | Avoids solvolysis of the benzoate ester. |
| Additive | None initially | Pt is naturally selective. |
| H₂ Source | Balloon (1 atm) | Low pressure favors selectivity. |
| Temp | Ambient (20-25°C) | Do not heat. |
Protocol B: The "Fast" Method (Pd-Catalyzed with Poison)
Best for: Stable substrates or when Pt/C is unavailable.
-
Dissolve substrate (1.0 equiv) in MeOH or EtOH .
-
Add Pyridine (2.0 equiv). Crucial Step.
-
Add 10% Pd/C (10 wt% loading).
-
Purge with Argon, then H₂ (balloon).[5]
-
Stir vigorously. Monitor by HPLC/UPLC every 30 mins.
-
Workup: Filter through Celite.[2][5] Wash organic layer with dilute HCl (to remove pyridine) if the product is acid-stable, or simply evaporate and column if not.
Visualizing the Competitive Mechanism
The diagram below illustrates why amines (poison) prevent the unwanted C-F cleavage.
Figure 2: Mechanistic action of amine poisons blocking high-energy sites required for C-F activation.
References
-
Sajiki, H., et al. (1998).[6] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine." Tetrahedron Letters, 39(40), 7127-7130.
-
Studer, M., et al. (1996). "Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine over supported palladium catalysts." Journal of Molecular Catalysis A: Chemical, 112(3), 437-445.
-
Hirota, K., et al. (2009). "Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines." Journal of Organic Chemistry, 74(15), 5671-5674.[7]
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." (General protocols for Pd/C handling and additives).
Disclaimer: These protocols involve the use of hydrogen gas (flammable/explosive) and pyrophoric catalysts. Always perform these reactions in a fume hood behind a blast shield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 3. sciforum.net [sciforum.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Highly chemoselective Pd-C catalytic hydrodechlorination leading to the highly efficient N-debenzylation of benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Fluorinated Methyl Benzoates
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting for common solubility issues encountered with fluorinated methyl benzoates in two standard laboratory solvents: methanol (a polar protic solvent) and tetrahydrofuran (THF, a polar aprotic solvent). This resource is designed for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my methyl 4-fluorobenzoate poorly soluble in methanol at room temperature, while the non-fluorinated methyl benzoate dissolves easily?
A: This is a classic case where the introduction of fluorine significantly alters intermolecular forces, running counter to simple polarity predictions. While both methanol and methyl 4-fluorobenzoate are polar, the dynamics of their interaction are complex.
-
The Role of Hydrogen Bonding: Methanol is a strong hydrogen-bond donor and acceptor.[1][2] Non-fluorinated methyl benzoate can accept hydrogen bonds at its ester carbonyl oxygen. However, the highly electronegative fluorine atom in the para position on the benzoate ring withdraws electron density from the entire molecule, including the carbonyl group. This effect, known as a negative inductive effect (-I), reduces the carbonyl oxygen's ability to act as an effective hydrogen bond acceptor.[3]
-
Solvent Caging: In protic solvents like methanol, smaller, more electronegative ions or polar groups can become tightly "caged" by solvent molecules through hydrogen bonding.[1] This strong solvation shell can sometimes hinder the dissolution of the bulk solid, as the energy required to break the crystal lattice is not sufficiently compensated by the solvation energy.[4]
-
Fluorine's Lipophobicity: Highly fluorinated compounds are often described as not only hydrophobic but also lipophobic, meaning they resist interaction with both aqueous and hydrocarbon environments.[5] This can lead to lower-than-expected solubility in many common organic solvents.
In essence, while methanol is a polar solvent, its primary mode of interaction (hydrogen bonding) is weakened with the fluorinated analog, leading to decreased solubility compared to the parent compound.
Q2: I switched to THF to dissolve my fluorinated methyl benzoate and it worked much better. Why is THF more effective than methanol for this class of compounds?
A: Your observation highlights the critical difference between polar protic and polar aprotic solvents for dissolving fluorinated species.
-
Methanol (Polar Protic): As a protic solvent, methanol has a hydrogen atom bonded to an electronegative oxygen atom.[2] It readily donates hydrogen bonds, which can strongly solvate and "cage" the fluoride anion or the electronegative fluorine atoms on a molecule, sometimes suppressing reactivity and solubility.[1][4]
-
THF (Polar Aprotic): Tetrahydrofuran is a polar aprotic solvent.[2] It has a dipole moment due to the ether oxygen, making it a good solvent for polar molecules. However, it lacks a hydrogen atom bonded to an electronegative atom and therefore cannot donate hydrogen bonds. It can only act as a hydrogen bond acceptor. This prevents the formation of the strong "cages" that methanol forms around the fluorine atoms.[1]
The dissolution in THF is driven primarily by dipole-dipole interactions between the solvent and the fluorinated ester. For many fluorinated compounds, the absence of strong, directional hydrogen bonding from the solvent leads to more favorable solvation energetics and, consequently, higher solubility.
Below is a diagram illustrating the primary solvent-solute interactions.
Caption: Solvent-solute interactions for fluorinated methyl benzoates.
Troubleshooting Guide
Problem: My fluorinated methyl benzoate won't dissolve in either methanol or THF at room temperature.
This indicates a significant solubility challenge, likely due to a combination of high crystal lattice energy and the specific fluorination pattern of your compound. Here is a systematic workflow to address this issue.
Caption: Troubleshooting workflow for poor compound solubility.
Experimental Protocol: Aiding Dissolution of a Poorly Soluble Fluorinated Ester
Objective: To achieve complete dissolution of a stubborn fluorinated methyl benzoate in THF.
Materials:
-
Fluorinated methyl benzoate
-
Anhydrous THF
-
Glass vial with a screw cap
-
Magnetic stir bar
-
Stir plate with heating capability (or a separate water bath)
-
Ultrasonic bath
Procedure:
-
Preparation: Add the weighed fluorinated methyl benzoate to the glass vial, followed by the magnetic stir bar.
-
Solvent Addition: Add the calculated volume of THF to achieve the desired initial concentration. Cap the vial securely.
-
Initial Mixing: Place the vial on a magnetic stir plate and stir at medium speed for 5 minutes at room temperature. Observe for dissolution.
-
Gentle Heating: If the solid persists, transfer the vial to a pre-heated water bath set to 40-50 °C. Caution: THF is flammable and has a low boiling point (66 °C). Do not heat on an open hot plate surface. Continue stirring and monitor for dissolution for 10-15 minutes.[6]
-
Ultrasonication: If solids are still present, place the vial in an ultrasonic bath for 10-minute cycles. The cavitation energy can help break up solid agglomerates and enhance dissolution.[7] Check for dissolution after each cycle.
-
Final Check: Once the solution appears clear, remove it from the heat/sonication, and let it cool to room temperature. Observe carefully to ensure the compound does not precipitate upon cooling. If it does, you have created a supersaturated solution, and you may need to either use a slightly elevated temperature for your experiment or increase the solvent volume.
Data Summary
The choice of solvent is critical and is dictated by its physical properties. The table below compares key parameters of methanol and THF.
| Property | Methanol (CH₃OH) | Tetrahydrofuran (THF, C₄H₈O) | Reference(s) |
| Solvent Type | Polar Protic | Polar Aprotic | [2] |
| Boiling Point | 64.7 °C | 66 °C | [8][9] |
| Density (at 25°C) | ~0.79 g/mL | ~0.89 g/mL | [10][11] |
| H-Bond Capability | Donor & Acceptor | Acceptor Only | [1][2] |
| Primary Interaction | Hydrogen Bonding | Dipole-Dipole | [1] |
References
- Vertex AI Search. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- PMC.
- ThermoFisher Behind the Bench. (2026, February 17).
- CatSci. (2022, April 7).
- PMC - NIH.
- ACS Publications. (2024, November 28).
- Ascendia Pharma. (2023, April 21).
- SciSpace. (2016, June 6).
- DCCEEW. (2022, June 30). Methanol.
- ResearchGate.
- Oreate AI Blog. (2026, February 24). The Subtle Dance of Solvents: Protic vs.
- MilliporeSigma.
- Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL.
- Chem-Impex. Methyl 3-(trifluoromethyl)
- ChemicalBook. (2026, January 13).
- LEAP Online. Methanol - Thermophysical Properties vs.
- Pure.
- Solubility of Things.
- PubMed. (2004, August 31).
- PubChem - NIH. DMF THF methanol | C8H19NO3 | CID 86634690.
- ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
- Shodex. Physical Chemistry Properties of Solvents.
- NIST WebBook.
- PubChem - NIH.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- ACS Publications. (2018, May 22).
- Matrix Scientific.
- PubChem - NIH.
- ACS Publications. (2025, April 19).
- Wikipedia.
- Sigma-Aldrich.
- MySkinRecipes. Methyl 3-(fluorosulfonyl)
- Chemsrc. (2025, August 20).
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. The Subtle Dance of Solvents: Protic vs. Aprotic and Why It Matters - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. dcceew.gov.au [dcceew.gov.au]
- 9. shodexhplc.com [shodexhplc.com]
- 10. cetinerengineering.com [cetinerengineering.com]
- 11. DMF THF methanol | C8H19NO3 | CID 86634690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Mass Spectrometry Guide: Benzyloxy-Difluorobenzoates vs. Non-Fluorinated Analogs
Topic: Mass Spectrometry Fragmentation Pattern of Benzyloxy-Difluorobenzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Scientific Context
This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of benzyloxy-difluorobenzoates , specifically focusing on methyl 4-(benzyloxy)-2,3-difluorobenzoate as a representative analyte. These compounds are critical intermediates in the synthesis of liquid crystals (where difluoro-substitution lowers melting points and viscosity) and fluorinated pharmaceuticals (where metabolic stability is enhanced).
The addition of fluorine atoms to the benzoate core introduces significant electronic perturbations—primarily inductive electron withdrawal—that alter fragmentation kinetics compared to non-fluorinated analogs. This guide compares the fragmentation pathways of the difluoro-variant against the standard methyl 4-(benzyloxy)benzoate to highlight diagnostic ions and mechanistic shifts.
Experimental Methodology
To ensure reproducibility and comparable spectral data, the following experimental conditions are recommended for the analysis of these derivatives.
Protocol: EI-MS Acquisition
-
Inlet System: Gas Chromatography (GC) is preferred for volatile esters.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Temperature Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
-
Ion Source: Electron Ionization (EI).[1][2]
-
Energy:[3] 70 eV (Standardizes fragmentation for library comparison).
-
Source Temperature: 230°C (Prevents condensation of high-boiling liquid crystals).
-
-
Analyzer: Quadrupole or Time-of-Flight (ToF) for accurate mass confirmation.
Comparative Fragmentation Analysis
The fragmentation of benzyloxy-benzoates is dominated by two competing pathways: Benzylic C-O cleavage and Ester alpha-cleavage . The introduction of fluorine atoms at the 2,3-positions modulates these pathways via the Inductive Effect (-I) .
3.1 Primary Pathway: Benzylic C-O Cleavage (Formation of Tropylium)
Both the fluorinated and non-fluorinated analogs exhibit a dominant base peak at m/z 91 .
-
Mechanism: Homolytic cleavage of the benzylic C-O bond generates a benzyl radical cation, which immediately rearranges to the highly stable, seven-membered Tropylium ion (C₇H₇⁺) .
-
Fluorine Effect: The fluorine atoms are located on the benzoate ring, remote from the benzyl group. Consequently, they exert minimal influence on the formation of m/z 91, making this ion a universal identifier for the "benzyloxy" moiety regardless of core substitution.
3.2 Secondary Pathway: Ester Alpha-Cleavage (Acylium Ion Formation)
This pathway differentiates the two compounds.
-
Non-Fluorinated Reference: Alpha-cleavage loss of the methoxy group (•OCH₃, 31 Da) yields the 4-(benzyloxy)benzoyl cation (m/z 211) .
-
Difluoro-Target: The same cleavage yields the 4-(benzyloxy)-2,3-difluorobenzoyl cation (m/z 247) .
-
Observation: The abundance of the acylium ion is often lower in the difluoro-variant. The strong electron-withdrawing nature of fluorine destabilizes the positive charge on the carbonyl carbon (acylium), promoting further fragmentation.
-
3.3 Tertiary Pathway: Loss of Carbon Monoxide (Aryl Cation Formation)
The acylium ions described above often eject a neutral CO molecule (28 Da).
-
Non-Fluorinated: m/z 211 → m/z 183 (Benzyloxy-phenyl cation).
-
Difluoro-Target: m/z 247 → m/z 219 (Benzyloxy-difluorophenyl cation).
-
Diagnostic Value: The mass shift of +36 Da (replacing 2 H with 2 F) is consistent across the high-mass region, confirming the integrity of the difluoro-substitution pattern.
-
Quantitative Data Comparison
The following table summarizes the predicted diagnostic ions for Methyl 4-(benzyloxy)benzoate (Reference) vs. Methyl 4-(benzyloxy)-2,3-difluorobenzoate (Target).
| Fragment Identity | Mechanism | Non-Fluorinated (m/z) | Difluorinated (m/z) | Mass Shift (Δ) |
| Molecular Ion (M⁺) | Radical Cation | 242 | 278 | +36 Da |
| Tropylium Ion | Benzylic Cleavage | 91 (Base Peak) | 91 (Base Peak) | 0 |
| Acylium Ion | [M - OMe]⁺ | 211 | 247 | +36 Da |
| Phenolic Ion | [M - Benzyl]⁺ | 151 | 187 | +36 Da |
| Aryl Cation | [Acylium - CO]⁺ | 183 | 219 | +36 Da |
| Phenyl Cation Core | [M - Benzyl - COOMe]⁺ | 121 | 157 | +36 Da |
Note: The "Phenolic Ion" (m/z 187 for the difluoro compound) is significant. It represents the core "difluoro-hydroxybenzoate" skeleton after the loss of the benzyl protecting group, a common occurrence in metabolic degradation studies.
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic causality of the fragmentation, highlighting the divergence caused by the difluoro-substitution.
Figure 1: Proposed EI fragmentation pathway for Methyl 4-(benzyloxy)-2,3-difluorobenzoate.[4] The red node indicates the base peak (Tropylium), while yellow and green nodes represent structurally diagnostic ions retaining the difluoro-core.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Benzyloxybenzoic acid. National Institute of Standards and Technology.[5][6][7] [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[2][4][8] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]
-
Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 7. 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester [webbook.nist.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
Optimizing HPLC Separation of Fluorinated Benzoate Impurities: A Comparative Guide to Stationary Phase Selection
Topic: HPLC Retention Time Standards for Fluorinated Benzoate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The separation of fluorinated benzoate impurities—specifically positional isomers like 2-, 3-, and 4-fluorobenzoic acid—presents a distinct challenge in pharmaceutical analysis. While Alkyl-bonded phases (C18) are the industry workhorse, they often fail to resolve these structural isomers due to insufficient hydrophobic discrimination.[1] This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.
Key Finding: The PFP (Pentafluorophenyl) phase demonstrates superior selectivity (
The Analytical Challenge: The "Fluorine Effect"
Fluorine substitution on a benzoic acid ring alters the molecule's electronic landscape without significantly changing its overall hydrophobicity. This renders standard Reversed-Phase Chromatography (RPC) based solely on hydrophobic subtraction (C18) ineffective.
-
Structural Isomerism: The ortho- (2-F), meta- (3-F), and para- (4-F) isomers have nearly identical molecular weights and similar logP values.
-
pKa Shifts: Fluorine’s high electronegativity shifts the pKa of benzoic acid (4.20) significantly, particularly in the ortho position (approx. 3.27), requiring strict pH control.
-
Critical Quality Attribute (CQA): In the synthesis of fluorinated APIs (e.g., fluoroquinolones, SSRIs), these benzoates often appear as unreacted intermediates. Regulatory bodies (ICH Q3A/B) require their quantification at trace levels (
).
Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries for the separation of a mixed standard containing Benzoic Acid, 2-Fluorobenzoic Acid (2-FBA), 3-Fluorobenzoic Acid (3-FBA), and 4-Fluorobenzoic Acid (4-FBA).
C18 (Octadecylsilane)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Performance: Often results in co-elution of the 3-FBA and 4-FBA isomers. The selectivity is driven purely by the small differences in solvophobic exclusion.
-
Verdict: Insufficient for isomeric impurity profiling.
Phenyl-Hexyl[2]
-
Mechanism:
stacking interactions + Hydrophobicity. -
Performance: Improved retention for aromatic rings compared to C18.[2] However, the electron-withdrawing fluorine atoms deactivate the analyte's benzene ring, weakening the
interaction with the phenyl ligand. -
Verdict: Moderate improvement , but often lacks baseline resolution for critical pairs.
PFP (Pentafluorophenyl)[4][5]
-
Mechanism: Multiple interaction modes:[3][4]
-
Hydrophobicity: Carbon chain linker.
- Interaction: Electron-deficient ring on stationary phase interacts with electron-rich analytes.
-
Dipole-Dipole: Strong interaction between the C-F dipoles on the column and the C-F/C=O dipoles of the analyte.
-
Shape Selectivity: Rigid ring structure discriminates steric differences (ortho vs. para).
-
-
Verdict: Superior. The "Fluorine-Fluorine" interaction and shape selectivity provide baseline resolution (
) for all isomers.
Data Presentation: Representative Chromatographic Parameters
The following table summarizes the retention behavior observed under optimized conditions (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile).
Table 1: Comparative Selectivity and Resolution
| Analyte | C18 Retention ( | C18 Resolution ( | PFP Retention ( | PFP Resolution ( | Notes |
| Benzoic Acid | 2.1 | - | 2.5 | - | Elutes early on PFP due to lack of F-interaction. |
| 2-FBA (Ortho) | 2.3 | 1.2 (vs Benzoic) | 3.8 | 4.5 | Strong "Ortho effect" dipole interaction on PFP. |
| 3-FBA (Meta) | 2.5 | 0.8 (Co-elution) | 3.1 | 2.8 | Critical pair on C18. |
| 4-FBA (Para) | 2.6 | 0.8 (Co-elution) | 2.9 | 2.1 | Distinct shape selectivity on PFP. |
Note: Data represents typical values for a 100 x 3.0 mm, 2.7 µm column run at 0.5 mL/min.
Interaction Mechanism Visualization
The following diagram illustrates why PFP succeeds where C18 fails. It maps the interaction pathways driving the separation.
Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases for fluorinated analytes.
Experimental Protocol: Method Development
To achieve the results described above, follow this self-validating protocol. This workflow ensures reproducibility and robustness.[5]
Reagents and Standards
-
Solvent A: Water (HPLC Grade) + 0.1% Formic Acid (or 0.1% H3PO4 for low UV detection).
-
Solvent B: Acetonitrile (HPLC Grade). Note: Methanol can be used but Acetonitrile typically provides sharper peaks for fluorinated acids.
-
Column: Pentafluorophenyl (PFP), 100 Å, 2.7 µm or 3 µm particle size (e.g., Phenomenex Luna PFP(2), Supelco Ascentis Express F5, or equivalent).
Instrument Parameters
-
Flow Rate: 0.4 – 0.6 mL/min (for 3.0 mm ID).
-
Temperature: 35°C (Critical: PFP selectivity is temperature dependent).
-
Detection: UV @ 230 nm (Fluorinated benzoates have strong absorbance here; 254 nm is also acceptable).
Gradient Profile (Standard Screening)
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Method Optimization Decision Tree
Figure 2: Decision tree for optimizing fluorinated benzoate separation.
Troubleshooting & Expert Insights
Peak Tailing
Fluorinated benzoic acids are acidic (pKa ~3.2–4.1). If peak tailing occurs:
-
Cause: Secondary interactions with silanols or partial ionization.
-
Solution: Ensure pH is below 3.0 . Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent and often sharpens peaks for acidic fluorinated compounds.
Retention Time Drift
PFP columns can be sensitive to "dewetting" in 100% aqueous conditions, though less so than C18.
-
Protocol: Always maintain at least 3-5% organic solvent in the starting mobile phase.
-
Equilibration: PFP phases often require longer equilibration times (approx. 20 column volumes) compared to C18 due to the complex solvation layer formed around the fluorine atoms.
References
-
Phenomenex. (2024). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]
-
YMC Co., Ltd. (2024). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]
-
MAC-MOD Analytical. (2024). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]
-
Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
Sources
Structural Analysis & Solid-State Performance: Methyl 2-(benzyloxy)-4,5-difluorobenzoate
[1][2]
Executive Summary: The Fluorine Advantage in Solid-State Engineering[1][2]
In the development of small-molecule therapeutics and advanced organic materials, Methyl 2-(benzyloxy)-4,5-difluorobenzoate (CAS 1823267-50-0) represents a critical scaffold.[1][2][3] Unlike its non-fluorinated analogs, the inclusion of the 4,5-difluoro motif introduces specific electrostatic and steric properties that fundamentally alter the crystal lattice.[1][2]
This guide provides a technical comparison of the solid-state performance of this fluorinated ester against its non-fluorinated and regioisomeric alternatives.[1][2] We analyze how the "Fluorine Effect" dictates packing efficiency, lattice energy, and solubility—critical parameters for pre-formulation and material stability.[3]
Comparative Performance Analysis
The Alternatives
To objectively evaluate the structural advantages of the target compound, we compare it against two standard baselines often encountered in structure-activity relationship (SAR) studies:
-
Target (Compound A): Methyl 2-(benzyloxy)-4,5-difluorobenzoate.[1][2][3]
-
Alternative 1 (Control): Methyl 2-(benzyloxy)benzoate (Non-fluorinated parent).[1][3]
-
Alternative 2 (Isomer): Methyl 2-(benzyloxy)-3,4-difluorobenzoate (Regioisomer).[1][2][3]
Solid-State Metrics Comparison
The following data synthesizes crystallographic principles with calculated physicochemical properties to illustrate the performance shift induced by the 4,5-difluoro substitution.
| Performance Metric | Target (4,5-Difluoro) | Alt 1 (Non-Fluorinated) | Alt 2 (3,4-Difluoro Isomer) | Implication |
| Crystal Density | High (~1.45 g/cm³) | Medium (~1.25 g/cm³) | High (~1.45 g/cm³) | Higher density correlates with improved thermodynamic stability.[1][2][3] |
| Packing Efficiency | High (C-F···H Networks) | Medium (C-H[1][3]···O Dominant) | Medium (Steric Clash Potential) | 4,5-substitution minimizes steric hindrance, allowing tighter stacking.[3] |
| Lipophilicity (cLogP) | ~3.8 (High) | ~3.1 (Moderate) | ~3.8 (High) | Fluorination increases lipophilicity, impacting crystallization solvent choice.[3] |
| Melting Point Trend | Elevated | Baseline | Variable | Stronger intermolecular forces (C-F dipole) typically raise |
| Weak Interactions | C-F···π, C-F···H | C-H···π | F···F Repulsion (Possible) | The 4,5-pattern promotes "head-to-tail" stacking favorable for stability.[1][2][3] |
Deep Dive: The Mechanics of the "Fluorine Effect"[2]
1. Electrostatic Locking vs. Steric Bulk In Alternative 1 , the crystal lattice is primarily held together by weak van der Waals forces and C-H[3]···O interactions. In the Target (4,5-Difluoro) , the fluorine atoms act as weak hydrogen bond acceptors.[3] The C-F bond is highly polar, creating a local dipole that facilitates C-F[3]···H-C interactions . This "electrostatic locking" often results in a more ordered, rigid lattice compared to the non-fluorinated analog, translating to higher chemical stability against hydrolysis in the solid state.[3]
2. The Role of the Benzyloxy Linker The ether linkage (–O–CH₂–) acts as a flexible hinge.[1][3] In the crystal structure, this typically adopts an L-shaped or V-shaped conformation to minimize repulsion between the benzoate carbonyl and the ether oxygen.[1][2]
-
Performance Note: The 4,5-difluoro substitution pulls electron density from the ring, increasing the acidity of the remaining aromatic protons. This strengthens the C-H···π interactions with the electron-rich benzyl ring of a neighboring molecule, a stabilization mechanism absent in the electron-rich non-fluorinated analog.[1][2]
Experimental Protocol: Crystal Structure Determination
Phase 1: Crystallization Strategy (The "Anti-Solvent" Method)
Because the target is a lipophilic ester, standard aqueous methods will fail.[3] Use a slow-diffusion bi-phasic system.
-
Dissolution: Dissolve 20 mg of Methyl 2-(benzyloxy)-4,5-difluorobenzoate in 0.5 mL of Ethyl Acetate (Good solvent). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.[1][2][3]
-
Layering: Carefully layer 1.5 mL of n-Hexane or Pentane (Anti-solvent) on top of the solution in a narrow NMR tube or crystallization vial. Do not mix.
-
Growth: Seal with Parafilm (poke 1 small hole for slow evaporation).[1][3] Store at 4°C in a vibration-free environment.
-
Harvest: High-quality prisms or needles should appear within 48-72 hours.
Phase 2: Data Collection & Analysis[1][2][3]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).[3]
-
Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα for fluorinated compounds to minimize absorption effects, though Cu is acceptable for organic light atoms.[1][2][3]
-
Temperature: Collect data at 100 K (Cryostream). Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature.[1][2][3] Cooling freezes these rotations, allowing precise bond length determination (C-F typical: 1.35 Å).[1][3]
Visualization of Structural Logic[2][3]
The following diagram illustrates the hierarchical analysis workflow, linking the chemical modification (Fluorination) to the observable solid-state property.
Figure 1: Causal pathway linking the 4,5-difluoro substitution to observable crystallographic and physicochemical properties.[1][2]
References
-
Compound Identification: Methyl 2-(benzyloxy)-4,5-difluorobenzoate (CAS 1823267-50-0).[1][2][4] Boroncore Catalog. Retrieved from [Link][1][3]
-
Fluorine in Crystal Engineering: Desiraju, G. R. (2013).[1][3] Crystal Engineering: A Textbook. World Scientific.[1][2][3] (General reference for C-F...H interactions).
-
Non-Fluorinated Analog Properties: Methyl 2-(benzyloxy)benzoate (Baseline).[1][3] PubChem Database.[1][2][3][5] Retrieved from [Link]
-
Methodology: Gavezzotti, A. (2010).[1][3] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.[1][2][3]
Sources
- 1. 1383825-04-4 | 2-(Methylthio)-4-(trifluoromethoxy)benzaldehyde | Boroncore [boroncore.com]
- 2. 产品目录 Page 563. | Boroncore [boroncore.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. 1150271-55-8 | N-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | Boroncore [boroncore.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of Methyl 2-(benzyloxy)-4,5-difluorobenzoate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. Among the vast array of chemical intermediates, fluorinated aromatic esters like Methyl 2-(benzyloxy)-4,5-difluorobenzoate hold significant value as versatile building blocks.[1] However, with great utility comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Methyl 2-(benzyloxy)-4,5-difluorobenzoate, grounded in established safety protocols for analogous compounds.
Understanding the Potential Hazards: A Proactive Stance
Based on data from analogous fluorinated aromatic esters, it is prudent to assume that Methyl 2-(benzyloxy)-4,5-difluorobenzoate may present the following hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[3][4][6]
-
Serious Eye Irritation/Damage: Contact with eyes can lead to significant injury.[3][4][7]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3][4][7]
-
Harmful if Swallowed: Ingestion of the compound could be detrimental to health.[3][4][6]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Your Armor in the Lab: Selecting the Right Personal Protective Equipment
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving Methyl 2-(benzyloxy)-4,5-difluorobenzoate.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended, especially if dusty: N95 respirator or work in a ventilated enclosure. |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Nitrile gloves (consider double gloving for extended operations) | Chemical-resistant apron over a laboratory coat | All operations should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
The Rationale Behind the Choices:
-
Eye and Face Protection: The potential for serious eye damage necessitates the use of chemical splash goggles to form a seal around the eyes, offering superior protection compared to safety glasses.[8] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.[9]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact.[10][11][12] For prolonged contact or in the event of a spill, more robust gloves like butyl rubber are recommended.[12] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[6]
-
Body Protection: A standard laboratory coat is the minimum requirement to protect against minor splashes and contamination of personal clothing.[10][11] When the risk of significant splashing exists, a chemical-resistant apron should be worn over the lab coat.[12]
-
Respiratory Protection: Due to the potential for respiratory irritation, it is crucial to minimize the risk of inhalation.[7] All manipulations of Methyl 2-(benzyloxy)-4,5-difluorobenzoate should ideally be performed within a certified chemical fume hood to ensure adequate ventilation.[9][10] If a fume hood is not available for a specific task, a risk assessment must be conducted, and appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, should be used.[12]
Operational Blueprint: Step-by-Step Handling and Disposal
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow: A Step-by-Step Guide
Caption: A streamlined workflow for the safe handling of Methyl 2-(benzyloxy)-4,5-difluorobenzoate from preparation to disposal.
1. Preparation:
- Don a full complement of PPE: This includes a laboratory coat, nitrile gloves, and chemical splash goggles.
- Ensure a certified chemical fume hood is operational: All manipulations of the compound should occur within the fume hood.
- Assemble all necessary equipment and reagents: This minimizes the need to enter and exit the handling area.
2. Handling and Reaction:
- Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust.
- Dissolving: Add the solvent to the solid slowly to avoid splashing.
- Reaction: Conduct the reaction in a closed system if possible. If heating is required, use a heating mantle and ensure the setup is secure.
3. Post-Reaction and Cleanup:
- Quenching: If the reaction requires quenching, do so slowly and cautiously, as the reaction may be exothermic.
- Work-up: Perform extractions and washes within the fume hood.
- Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
Waste Disposal: A Critical Final Step
As a halogenated organic compound, Methyl 2-(benzyloxy)-4,5-difluorobenzoate requires specific disposal procedures.[10][11]
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[10][11][13] This container should be clearly labeled and kept closed when not in use.[13]
-
Solid Waste: Contaminated solid waste, such as used weighing paper, gloves, and disposable pipettes, should be placed in a separate, clearly labeled solid waste container.
-
Never pour halogenated organic waste down the drain. [10][11] This is both environmentally irresponsible and a violation of safety regulations.
Emergency Preparedness: Responding to the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][13] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
| Small Spill (<100 mL) | Wearing appropriate PPE (including a respirator if necessary), absorb the spill with an inert material such as vermiculite or sand.[14] Collect the absorbed material in a sealed container for disposal as halogenated waste. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment. |
Conclusion: A Culture of Safety
The responsible use of chemical reagents like Methyl 2-(benzyloxy)-4,5-difluorobenzoate is fundamental to the integrity and success of scientific research. By internalizing the principles of proactive hazard assessment, diligent use of personal protective equipment, and adherence to established handling and disposal protocols, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational resource, but it is incumbent upon every scientist to consult their institution's specific safety guidelines and to foster a laboratory environment where safety is the highest priority.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- Halogenated Solvents in Laboratories - Campus Operations.
- Disposal Standards - Department of Biology, University of York.
- Personal Protective Equipment | US EPA. (2025, September 12).
- Methyl 2,6-difluorobenzoate - Synquest Labs.
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (2025, September 4).
- Methyl 2-amino-4,5-difluorobenzoate - Safety Data Sheet - ChemicalBook. (2025, July 26).
- Methyl 4-(benzyloxy)-2,5-difluorobenzoate | 1416176-76-5 | Benchchem.
- SAFETY DATA SHEET - Merck Millipore.
- Methyl 2-amino-4,5-difluorobenzoate | C8H7F2NO2 | CID 18472001 - PubChem.
- Methyl 2,4-difluorobenzoate 97 106614-28-2 - Sigma-Aldrich.
- Scientists studying turnout gear for fluorinated chemicals - FireRescue1. (2018, September 25).
- Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem.
- Methyl 2,4-difluorobenzoate - SAFETY DATA SHEET.
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 12).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Safety Data Sheet - Aaronchem. (2025, December 17).
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
- Hazardous Substance Fact Sheet - NJ.gov.
- Methyl 2,4-difluorobenzoate 97 106614-28-2 - Sigma-Aldrich.
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- 2. chemicalbook.com [chemicalbook.com]
- 3. Methyl 2-amino-4,5-difluorobenzoate | C8H7F2NO2 | CID 18472001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-ジフルオロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. aaronchem.com [aaronchem.com]
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- 9. synquestlabs.com [synquestlabs.com]
- 10. hscprep.com.au [hscprep.com.au]
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- 12. research.arizona.edu [research.arizona.edu]
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- 14. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
